molecular formula C19H25NO2 B1676057 3-methoxy-N-methyl-4-(5-phenylpentoxy)aniline CAS No. 109940-06-9

3-methoxy-N-methyl-4-(5-phenylpentoxy)aniline

Cat. No.: B1676057
CAS No.: 109940-06-9
M. Wt: 299.4 g/mol
InChI Key: SMUNLOALKLJFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- typically involves the following steps:

Industrial Production Methods

Industrial production methods for m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve:

Chemical Reactions Analysis

Types of Reactions

m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- include:

Uniqueness

m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- is unique due to its specific molecular structure and bioactive properties. Its ability to interact with specific molecular targets and pathways makes it valuable in scientific research and potential therapeutic applications .

Properties

CAS No.

109940-06-9

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

3-methoxy-N-methyl-4-(5-phenylpentoxy)aniline

InChI

InChI=1S/C19H25NO2/c1-20-17-12-13-18(19(15-17)21-2)22-14-8-4-7-11-16-9-5-3-6-10-16/h3,5-6,9-10,12-13,15,20H,4,7-8,11,14H2,1-2H3

InChI Key

SMUNLOALKLJFLB-UHFFFAOYSA-N

SMILES

CNC1=CC(=C(C=C1)OCCCCCC2=CC=CC=C2)OC

Canonical SMILES

CNC1=CC(=C(C=C1)OCCCCCC2=CC=CC=C2)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-N-methyl-4-(5-phenylpentoxy)aniline
Reactant of Route 2
Reactant of Route 2
3-methoxy-N-methyl-4-(5-phenylpentoxy)aniline
Reactant of Route 3
Reactant of Route 3
3-methoxy-N-methyl-4-(5-phenylpentoxy)aniline
Reactant of Route 4
Reactant of Route 4
3-methoxy-N-methyl-4-(5-phenylpentoxy)aniline
Reactant of Route 5
3-methoxy-N-methyl-4-(5-phenylpentoxy)aniline
Reactant of Route 6
3-methoxy-N-methyl-4-(5-phenylpentoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.